molecular formula C8H11NO3S2 B2989501 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid CAS No. 56879-41-5

2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid

Cat. No.: B2989501
CAS No.: 56879-41-5
M. Wt: 233.3
InChI Key: ZTEBWNHCGWEERD-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a synthetic rhodanine-3-acetic acid derivative of high interest in medicinal chemistry for its potential as a multi-target therapeutic agent. Compounds within this structural class are widely investigated as potent and selective inhibitors of the aldose reductase (ALR2) enzyme . Aldose reductase is a key target for preventing and treating diabetic complications, such as neuropathy; rhodanine-based inhibitors have demonstrated significant efficacy, with some derivatives shown to be over five times more potent than the established drug epalrestat . The mechanism of action typically involves high-affinity binding to the enzyme's active site, with key interactions often facilitated by residues like His110, Trp111, and Tyr48 . Beyond diabetes research, the rhodanine-acetic acid scaffold possesses broad-spectrum bioactive potential. This core structure is a common feature in compounds studied for their antibacterial properties, particularly against Gram-positive bacterial strains, as well as for antifungal and antitubercular activities . The isopropyl substituent in this specific analog may influence its lipophilicity and overall pharmacokinetic profile, which can be critical for biological activity and cellular penetration . This product is intended for research and development purposes in these areas. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-4(2)9-7(12)5(3-6(10)11)14-8(9)13/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEBWNHCGWEERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(SC1=S)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves the reaction of isopropylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidinone ring. The final product is obtained after purification and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with analogous structures:

Structural and Electronic Features
Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol)
2-(3-Isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid 3-isopropyl, 4-oxo, 2-thioxo, acetic acid C=S, C=O, COOH ~260.3 (estimated)
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid 4-chlorophenyl, 4-oxo, acetic acid C=O, Cl, COOH 270.7
5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one Indole substituent, 2-thioxo, 4-oxo C=S, C=O, aromatic indole ~316.4
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Phenoxy linker, 2,4-dioxo, acetic acid C=O (×2), COOH 281.3
Pyrimidine-thiazole hybrids Guanidino group, pyrimidine-thiazole fusion C=S, C=O, NH₂-C(NH)-NH₂ ~320–350

Key Observations :

  • Aromatic Substituents : Compounds with chlorophenyl () or indole groups () exhibit π-π stacking capabilities, which may enhance binding to aromatic residues in enzymes or receptors. The target compound lacks aromaticity but compensates with steric bulk from the isopropyl group .
  • Acid Moieties : The acetic acid group in the target compound and –4 derivatives improves solubility in aqueous media, critical for bioavailability .
Physicochemical Properties
Property Target Compound Compound Hybrids
Lipophilicity (LogP) High (due to isopropyl) Moderate (chlorophenyl) Low (guanidino polarity)
Solubility (mg/mL) ~10–20 (COOH enhances aqueous) ~5–10 <5 (bulky hybrids)
pKa ~3.5 (COOH), ~8.5 (thione) ~3.7 (COOH), ~9.0 (C=O) ~10–12 (guanidino)

Biological Activity

2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a compound belonging to the thiazolidine family, known for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and research findings.

Pharmacological Properties

1. Aldose Reductase Inhibition
One of the key biological activities of thiazolidine derivatives, including this compound, is their ability to inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. Research indicates that this compound exhibits potent inhibition of ALR2 with an IC50 value in the submicromolar range, making it significantly more effective than the clinically used aldose reductase inhibitor epalrestat . Molecular docking studies have identified critical interactions between the compound and the enzyme's active site, suggesting avenues for further optimization in drug design .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that thiazolidine derivatives demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate to high efficacy .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.230.47
Escherichia coli0.700.94
Bacillus cereus0.230.47

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the thiazolidine ring significantly affect the biological activity of these compounds. For example, substituents on the nitrogen atom or alterations in the carbon chain length can enhance or reduce both aldose reductase inhibition and antimicrobial efficacy . The presence of specific functional groups has been linked to increased potency, emphasizing the importance of chemical structure in therapeutic applications.

Cytotoxicity

Evaluations of cytotoxicity in human cell lines have shown that while some derivatives exhibit low antiproliferative effects on cancer cell lines like HepG2, they generally maintain good safety profiles with high cell viability at therapeutic concentrations . This suggests potential for further development as anticancer agents with minimized side effects.

Case Studies

Case Study 1: Epalrestat Comparison
In a comparative study involving various thiazolidine derivatives, this compound was found to be over five times more potent than epalrestat in inhibiting ALR2, showcasing its potential as a superior therapeutic option for managing diabetic complications .

Case Study 2: Antimicrobial Efficacy
A recent investigation into a series of thiazolidine derivatives demonstrated that those containing structural similarities to this compound exhibited remarkable activity against resistant bacterial strains, highlighting their potential role in combating antibiotic resistance .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via condensation of 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives with appropriate aldehydes or ketones under acidic conditions. A typical procedure involves refluxing the thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with isopropyl-substituted aldehydes in acetic acid, catalyzed by sodium acetate . Optimization includes varying reaction time (3–5 hours), temperature (reflux at ~118°C), and stoichiometric ratios (1:1.1 molar ratio of thiazolidinone to aldehyde). Post-reaction, the product is purified via recrystallization from acetic acid or DMF-acetic acid mixtures. Monitoring via TLC and adjusting pH during workup can improve yield .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Methodological Answer:
Structural confirmation relies on FTIR (to identify thioxo [C=S] stretching at ~1200–1250 cm⁻¹ and carbonyl [C=O] at ~1700 cm⁻¹), ¹H/¹³C NMR (to resolve isopropyl protons at δ ~1.2–1.4 ppm and acetic acid protons at δ ~3.5–4.0 ppm), and mass spectrometry (to verify molecular ion peaks matching the molecular formula C₉H₁₁NO₃S₂) . Purity is assessed via HPLC (C18 column, acetonitrile-water mobile phase) and elemental analysis (deviation <0.4% for C, H, N). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, charge distribution) to identify reactive sites for functionalization. Molecular docking (AutoDock, Schrödinger) screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis . Machine learning models trained on existing SAR data can predict substituent effects on binding affinity. Experimental validation involves synthesizing top candidates and testing in vitro (e.g., IC₅₀ assays) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols:

  • Use certified reference standards for calibration.
  • Validate assays with positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response curves (0.1–100 µM) in triplicate.
  • Characterize batch-to-batch purity via HPLC and NMR . Meta-analyses of published data (e.g., using PRISMA guidelines) can identify confounding factors like solvent effects (DMSO vs. ethanol) .

Basic: What are the key pharmacological properties of this compound, and how are they evaluated?

Methodological Answer:
The compound exhibits antimicrobial (tested via broth microdilution against S. aureus and E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition ELISA) activities . For in vivo studies, administer 10–50 mg/kg orally to rodent models and monitor biomarkers (e.g., TNF-α for inflammation). Pharmacokinetics (Cmax, t½) are assessed via LC-MS/MS of plasma samples .

Advanced: What strategies mitigate instability of the thioxo group during storage or biological assays?

Methodological Answer:
The thioxo (C=S) group is prone to oxidation. Stabilization methods include:

  • Storing under inert gas (N₂ or Ar) at −20°C in amber vials.
  • Adding antioxidants (0.1% BHT) to stock solutions.
  • Using freshly prepared buffers (pH 6–7) for assays.
  • Monitoring degradation via HPLC-UV (λ = 254 nm) weekly . For long-term stability, lyophilize with cryoprotectants (trehalose) .

Basic: What are the recommended solvent systems for solubility testing?

Methodological Answer:
Test solubility in graded polarity solvents:

  • Polar aprotic : DMSO, DMF (for stock solutions).
  • Aqueous : PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays.
  • Organic : Ethanol or acetonitrile (≤1% v/v in cell culture). Use sonication (30 min) and centrifugation (10,000 rpm) to confirm dissolution. LogP values (~2.5) predict moderate lipophilicity, requiring co-solvents for in vivo dosing .

Advanced: How can reaction engineering improve scalability of the synthesis?

Methodological Answer:
Transition from batch to flow chemistry reduces reaction time and improves yield. Key steps:

  • Optimize residence time (5–10 min) in a microreactor at 120°C.
  • Use immobilized catalysts (e.g., NaOAc on silica) for continuous operation.
  • Integrate in-line PAT tools (FTIR, UV-vis) for real-time monitoring . Membrane separation (nanofiltration) purifies the product without column chromatography .

Basic: What toxicological screening is essential before preclinical trials?

Methodological Answer:
Perform acute toxicity (OECD 423: 300 mg/kg oral dose in rodents), Ames test (TA98/TA100 strains) for mutagenicity, and hERG assay (IC₅₀ >10 µM) for cardiotoxicity. Histopathology (liver, kidneys) and hematology (WBC, RBC) are assessed after 14-day repeated dosing .

Advanced: How do substituent modifications impact the compound’s electronic and steric profiles?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-isopropyl position lowers HOMO energy, enhancing electrophilic reactivity. Steric bulk (e.g., tert-butyl) reduces rotational freedom, stabilizing bioactive conformations. Hammett plots (σ values) correlate substituent effects with bioactivity. Synchrotron XRD maps electrostatic potentials to guide design .

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